molecular formula C15H10ClF3N4O2 B2603875 2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 866149-03-3

2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2603875
CAS No.: 866149-03-3
M. Wt: 370.72
InChI Key: FAZRIWOZPJZWEH-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one (CAS: 866149-03-3) is a dihydropyrimidinone derivative with the molecular formula C₁₅H₁₀ClF₃N₄O₂ and a molecular weight of 370.71 g/mol . Its structure features:

  • A trifluoromethyl (-CF₃) group at position 6, enhancing lipophilicity and metabolic stability.
  • A chloro-substituted phenyl ring at position 5, contributing to electronic effects and steric bulk.

This combination of substituents distinguishes it from related pyrimidinone derivatives, as discussed below.

Properties

IUPAC Name

2-amino-3-[(E)-(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O2/c1-2-5-25-11-4-3-10(16)6-9(11)8-21-23-13(24)7-12(15(17,18)19)22-14(23)20/h1,3-4,6-8H,5H2,(H2,20,22)/b21-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZRIWOZPJZWEH-ODCIPOBUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=NN2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)Cl)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one (hereafter referred to as "the compound") is a member of the dihydropyrimidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • A dihydropyrimidinone core.
  • A trifluoromethyl group at position 6.
  • A chloro-substituted phenyl ring connected via a prop-2-yn-1-yloxy linker.

The structural formula can be summarized as follows:

PropertyValue
Molecular FormulaC₁₄H₁₃ClF₃N₄O
Molecular Weight335.72 g/mol
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidinones have shown effectiveness against various bacterial strains and fungi. The presence of halogen substitutions, such as chlorine and trifluoromethyl groups, may enhance these activities by increasing lipophilicity and altering membrane interactions.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related dihydropyrimidinones have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis through pathways such as p53 activation and caspase cascade initiation.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed with similar compounds. For example, the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes can lead to reduced inflammation and pain, indicating potential applications in treating inflammatory diseases.

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific cellular receptors, leading to altered signaling pathways.
  • Enzyme Modulation : By inhibiting key enzymes involved in metabolic processes, the compound can exert therapeutic effects.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted on derivatives of dihydropyrimidinones demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting that modifications in substituents can significantly impact antimicrobial potency.
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that pyrimidine derivatives could decrease viability by more than 50% at concentrations ranging from 10 to 50 µM, indicating a strong correlation between chemical structure and cytotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydropyrimidinone Family

Compound A : 6-[(4-Methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones ()
  • Core Similarity : Shares the dihydropyrimidin-4-one backbone.
  • Key Differences: Replaces the trifluoromethyl group with thioxo (-S) or methylsulfanyl (-SMe) substituents. Substitutes the chloro-propargyloxy phenyl group with furochromenylideneamino moieties.
  • Impact on Bioactivity: Compounds in exhibited analgesic and anti-inflammatory activities, suggesting the dihydropyrimidinone core is pharmacologically versatile. However, the absence of -CF₃ and propargyloxy groups in these analogs may reduce metabolic stability compared to the target compound .
Compound B : 2-Amino-6-(4-chlorophenyl)pyrimidine-4-yl)(7-chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazine-3-yl)methanone ()
  • Core Similarity: Pyrimidine ring with amino and chloro substituents.
  • Key Differences: Lacks the dihydropyrimidinone ring, instead featuring a phenothiazine moiety linked to the pyrimidine. Incorporates a dimethylamino propyl side chain.
  • Functional Implications: The phenothiazine group may enhance CNS penetration, but the rigid planar structure could reduce solubility compared to the target compound’s propargyloxy group, which offers synthetic modularity .

Pyrimidine Derivatives with Halogen and Alkoxy Substituents

Compound C : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
  • Core Similarity : Pyrimidine ring with methyl and thietan-3-yloxy groups.
  • Key Differences :
    • Replaces -CF₃ with a methyl group and the chloro-phenyl-propargyloxy moiety with a thietan-3-yloxy (saturated sulfur-containing ring) substituent.
    • Features a thioacetate ester side chain.
  • ADMET Considerations : The thietan-3-yloxy group may improve solubility due to sulfur’s polarity, but the absence of -CF₃ could reduce membrane permeability .
Compound D : 5-(4-Chlorophenyl)-3-(pyridin-2-ylamino)methylidenefuran-2(3H)-one ()
  • Core Difference: Based on a furan-2(3H)-one ring instead of dihydropyrimidinone.
  • Structural Parallels: Retains the chlorophenyl substituent. Incorporates a pyridin-2-ylamino group, analogous to the target’s aminomethylene moiety.
  • Synthetic Utility: The furanone core allows for E/Z isomerization studies (as in ), highlighting the importance of stereochemistry in bioactivity—a factor also relevant to the target compound’s (E)-configuration .

Substituent-Driven Functional Comparisons

Trifluoromethyl (-CF₃) vs. Methoxy (-OMe) Groups
  • -CF₃ : Enhances electrophilicity and lipophilicity , improving target binding (e.g., via halogen bonding) and metabolic stability. Observed in the target compound and absent in most analogs (e.g., Compounds A, C) .
  • Common in analogs like Compound A .
Propargyloxy (-O-C≡CH) vs. Ethoxymethylideneamino Groups
  • Propargyloxy : Offers click chemistry compatibility (e.g., azide-alkyne cycloaddition) for bioconjugation or prodrug strategies. Unique to the target compound .
  • Ethoxymethylideneamino: Found in intermediates like compound 11 (), which are precursors to triazole-linked derivatives, suggesting divergent synthetic pathways .

Bioactivity and Pharmacological Profiling

  • Analgesic/Anti-inflammatory Activity: Dihydropyrimidinones with thioxo or methylsulfanyl groups () showed efficacy, implying the core’s relevance. The -CF₃ group in the target compound may enhance potency due to increased membrane permeability .
  • Antimicrobial Potential: Hexahydroquinoline-pyrimidine hybrids () with chloro and trifluoromethyl groups exhibited microbial inhibition, suggesting the target compound could be explored in this domain .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The dihydropyrimidinone core’s NH and carbonyl groups enable hydrogen bonding, critical for crystal packing (as in ’s graph-set analysis). The -CF₃ group’s hydrophobicity may reduce solubility compared to analogs with polar substituents like -OMe .
  • Crystallography Tools : Programs like SHELXL () and ORTEP () are essential for resolving anisotropic displacement parameters, particularly for the propargyloxy group’s linear geometry .

Q & A

Q. Critical Parameters :

  • Temperature control during exothermic steps (e.g., propargyloxy group introduction) to avoid side reactions.
  • Use of anhydrous conditions and inert atmospheres to stabilize reactive intermediates .

Basic: How can structural characterization be rigorously validated for this compound?

Methodological Answer:
A combination of analytical techniques is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., distinguishing E/Z isomers of the methylideneamino group) .
    • ²D NMR (COSY, HSQC) to resolve overlapping signals in the dihydropyrimidinone ring .
  • Mass Spectrometry (ESI-MS or HRMS) : Validate molecular weight and detect impurities (e.g., residual solvents or byproducts) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and confirm non-covalent interactions (e.g., hydrogen bonding) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
Integrated computational-experimental workflows are critical:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO levels) to assess redox activity or charge distribution in the trifluoromethyl group .
  • Molecular Docking : Screen against target proteins (e.g., kinases or enzymes) to prioritize derivatives with optimal binding poses. For example, the propargyloxy group may occupy hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Evaluate stability of ligand-target complexes over time (≥100 ns trajectories) to identify key interactions (e.g., hydrogen bonds with the dihydropyrimidinone core) .
  • QSAR Models : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl) with bioactivity data to guide synthetic prioritization .

Advanced: How can conflicting data in biological assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or compound stability:

  • Assay Validation :
    • Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .
    • Standardize cell lines/pH conditions, as trifluoromethyl groups may exhibit pH-dependent solubility .
  • Stability Studies :
    • Monitor degradation via HPLC under physiological conditions (37°C, PBS buffer) to rule out false negatives .
    • Test metabolite formation using liver microsomes to identify inhibitory byproducts .
  • Statistical Analysis : Apply ANOVA or multivariate regression to isolate confounding variables (e.g., solvent DMSO% affecting cell viability) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for substituent optimization?

Methodological Answer:
Systematic SAR studies involve:

  • Bioisosteric Replacement : Swap the propargyloxy group with alkoxy/aryloxy variants to balance lipophilicity and metabolic stability .
  • Fragment-Based Design : Synthesize truncated analogs (e.g., removing the methylideneamino group) to identify core pharmacophores .
  • Positional Scanning : Vary substituent positions (e.g., moving the chloro group from para to meta on the phenyl ring) and assess activity shifts .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using regression models .

Advanced: How can stability challenges (e.g., hydrolytic degradation) be addressed during formulation?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC. The dihydropyrimidinone ring is prone to hydrolysis, requiring pH-adjusted buffers .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Prodrug Design : Mask reactive groups (e.g., converting the amine to a carbamate) to enhance plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.